3-(11-Bromoundecyl)thiophene
Description
3-(11-Bromoundecyl)thiophene is a thiophene derivative featuring a bromine-terminated undecyl (11-carbon) alkyl chain at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₂₇BrS, with an average mass of 319.33 g/mol. The compound is primarily utilized in the synthesis of conductive polymers, where the bromine atom serves as a reactive site for post-polymerization modifications, enabling tailored electronic and structural properties . Its extended alkyl chain enhances solubility in organic solvents, making it suitable for solution-processed organic electronics such as field-effect transistors (FETs) and solar cells .
Properties
CAS No. |
252963-67-0 |
|---|---|
Molecular Formula |
C15H25BrS |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(11-bromoundecyl)thiophene |
InChI |
InChI=1S/C15H25BrS/c16-12-9-7-5-3-1-2-4-6-8-10-15-11-13-17-14-15/h11,13-14H,1-10,12H2 |
InChI Key |
WSGDUDTUOKAEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Bromoundecyl)thiophene typically involves the following steps:
Bromination of Undecene: The starting material, undecene, undergoes bromination to form 11-bromoundecane. This reaction is usually carried out using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Thiophene Formation: The 11-bromoundecane is then reacted with thiophene in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent recycling, and purification steps such as distillation and recrystallization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(11-Bromoundecyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 11-bromoundecyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to form the corresponding thiol or alkane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), bases (e.g., NaH, KOtBu)
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF)
Major Products
Substitution: 3-(11-Aminoundecyl)thiophene, 3-(11-Thiolundecyl)thiophene
Oxidation: this compound sulfoxide, this compound sulfone
Reduction: 3-(11-Alkylundecyl)thiophene
Scientific Research Applications
3-(11-Bromoundecyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among bromoalkyl thiophenes lie in alkyl chain length and halogen type , which influence solubility, regioregularity, and reactivity.
Table 1: Comparative Data for Bromoalkyl and Chloroalkyl Thiophenes
*Predicted regioregularity based on chain-length trends observed in .
Key Observations :
Alkyl Chain Length :
- Longer chains (e.g., 12 carbons in 3-(12-bromododecyl)thiophene) significantly enhance solubility in organic solvents like chloroform due to increased hydrophobicity and reduced crystallinity .
- This compound, with an 11-carbon chain, likely offers intermediate solubility between hexyl and dodecyl derivatives, balancing processability and film-forming properties.
Halogen Effects :
- Bromine-substituted derivatives exhibit higher regioregularity (~75–82%) compared to chloro analogs (~68%) under similar polymerization conditions . Bromine’s larger atomic radius and polarizability may improve intermolecular interactions during polymer packing.
- Bromine’s superior leaving-group ability enables post-polymerization functionalization (e.g., nucleophilic substitutions), a critical advantage over chlorine for creating graft copolymers or introducing functional groups .
Polymerization and Regioregularity
Regioregularity, crucial for charge transport in conductive polymers, is influenced by alkyl chain length and halogen type:
- 3-(6-Bromohexyl)thiophene : Forms polymers with ~75% regioregularity, as determined by ¹H-NMR .
- 3-(12-Bromododecyl)thiophene : Achieves ~82% regioregularity, attributed to enhanced steric effects and chain alignment during polymerization .
- This compound : Predicted to exhibit ~80% regioregularity, aligning with trends where longer chains promote ordered polymer structures.
Mechanistic Insight: Oxidative polymerization using FeCl₃ yields higher regioregularity in bromoalkyl derivatives due to improved monomer alignment and reduced side reactions compared to chloroalkyl analogs .
Reactivity and Functionalization
- Bromine Reactivity : The terminal bromine in this compound facilitates nucleophilic substitutions, enabling covalent attachment of functional groups (e.g., amines, azides) for advanced materials .
- Comparison with Chloro Derivatives : Chlorine’s lower leaving-group ability limits post-polymerization modifications, making bromoalkyl thiophenes more versatile .
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